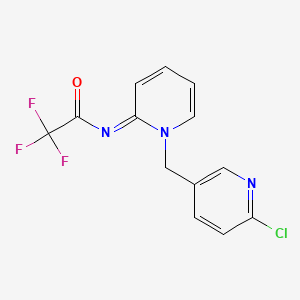
Flupyrimin
カタログ番号 B3323723
分子量: 315.68 g/mol
InChIキー: DHQKLWKZSFCKTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09357776B2
Procedure details


In 10 ml of toluene, 1.0 g (10.6 mmol) of 2-aminopyridine was dissolved. After the solution was cooled to 5° C., 1.18 ml (15.9 mmol) of trifluoroacetic acid and 0.99 ml (10.6 mmol) of phosphorus oxychloride were added thereto, followed by stirring at room temperature for 6.5 hours. To the reaction liquid, 5.0 ml of dimethylformamide, 5.87 g (42.5 mmol) of potassium carbonate powder, and 1.72 g (10.6 mmol) of 2-chloro-5-chloromethylpyridine were added, and distillation was conducted under reduced pressure (60 to 35 hPa) at 50 to 60° C. Two and a half hours later, the reaction liquid was added to 100 ml of water, and the crystals were filtered, and washed with 30 ml of water and 15 ml of toluene. The obtained crystals were dried under reduced pressure at 60° C. Thus, 2.09 g of the target compound N-[1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide was obtained (62.3%).








Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]([F:14])([F:13])[C:10](O)=[O:11].P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([CH2:33]Cl)=[CH:29][N:28]=1>C1(C)C=CC=CC=1.O.CN(C)C=O>[Cl:26][C:27]1[N:28]=[CH:29][C:30]([CH2:33][N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:10](=[O:11])[C:9]([F:14])([F:13])[F:8])=[CH:31][CH:32]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
0.99 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
5.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)CCl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 6.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was conducted under reduced pressure (60 to 35 hPa) at 50 to 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two and a half hours later, the reaction liquid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 30 ml of water and 15 ml of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crystals were dried under reduced pressure at 60° C
|
Outcomes


Product
Details
Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)CN1C(C=CC=C1)=NC(C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.09 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
